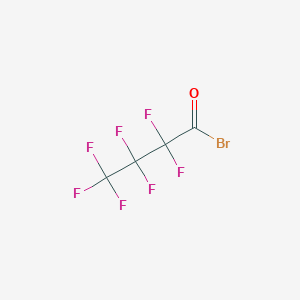

Heptafluorobutanoyl bromide

Description

Contextualization within Perfluorinated Organic Compounds

Heptafluorobutanoyl bromide belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), which are organic compounds where most or all hydrogen atoms on a carbon backbone are substituted with fluorine. researchgate.net This substitution imparts unique and desirable properties. The carbon-fluorine bond is exceptionally strong, which makes perfluorinated compounds (PFCs) highly resistant to chemical attack, heat, and degradation. greenpeace.to

These characteristics, such as being both water-repellent (hydrophobic) and oil-repellent (oleophobic), make PFCs valuable in a vast range of industrial and consumer products, including non-stick cookware, water-resistant fabrics, and fire-fighting foams. researchgate.netgreenpeace.to In the context of chemical synthesis, the perfluorinated chain of this compound confers enhanced stability and specific reactivity to the molecule, making it a useful building block for creating more complex fluorinated substances. researchgate.net The incorporation of fluorine into molecules is a key strategy in the development of pharmaceuticals and advanced materials, as it can enhance properties like metabolic stability and bioavailability. mdpi.com

Significance of Acyl Bromides in Synthetic Chemistry

The acyl bromide functional group (-COBr) is a highly reactive moiety, making compounds like this compound potent acylating agents in organic synthesis. noaa.gov Acyl halides, in general, are pivotal intermediates for creating new carbon-carbon bonds and other functional groups. They react readily with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents. noaa.gov

Compared to other acyl halides, acyl bromides are typically more reactive than acyl chlorides and significantly more reactive than acyl fluorides, which are noted for their relative stability. researchgate.net This heightened reactivity allows for chemical transformations under milder conditions. The bromide ion is an excellent leaving group, facilitating the transfer of the heptafluorobutanoyl group to other molecules. This process is fundamental in the synthesis of complex molecules where the introduction of a perfluorinated segment is desired. nih.gov

Overview of Research Trajectories for this compound

Research involving this compound primarily follows three main trajectories: its use as a building block for novel fluorinated molecules, its application as a derivatizing agent in analytical chemistry, and its role as a reagent in specific organic transformations.

Building Block in Synthesis : The compound serves as a key starting material for synthesizing more complex fluorinated substances. For instance, it has been used in the one-pot synthesis of perfluoroalkylated pyrimidine (B1678525) derivatives, which are of interest in medicinal chemistry. The reactivity of the acyl bromide allows for the efficient introduction of the heptafluorobutyl group into heterocyclic structures.

Derivatizing Agent for Analysis : In analytical chemistry, derivatization is a technique used to modify a compound to make it more suitable for analysis, often by gas chromatography (GC). mdpi.com this compound and related reagents are used to derivatize molecules with active hydrogens, such as alcohols and amines. The resulting derivatives are more volatile and can be detected with high sensitivity, particularly with electron capture detectors. nih.gov This is especially useful for the chiral analysis of compounds, where the derivatized enantiomers can be separated and quantified on a chiral GC column.

Specialized Reagent : The unique combination of a reactive acyl bromide and a stable perfluoroalkyl chain makes this compound a valuable reagent for specific chemical reactions. It is employed in reactions where the properties of the heptafluorobutanoyl group can influence the outcome, such as in certain cyclization reactions or in the synthesis of fluorinated polymers and materials. smolecule.com Its ability to introduce a highly fluorinated moiety is crucial for creating materials with tailored surface properties or for developing new pharmaceutical candidates.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BrF7O/c5-1(13)2(6,7)3(8,9)4(10,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYLUIOQPJDGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BrF7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379261 | |

| Record name | heptafluorobutanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-13-3 | |

| Record name | heptafluorobutanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Kinetic Studies Involving Heptafluorobutanoyl Bromide

Mechanistic Pathways of Perfluoroacylation Reactions

Perfluoroacylation reactions using heptafluorobutanoyl bromide are fundamental in synthesizing various fluorinated organic compounds. These reactions proceed through well-defined mechanistic pathways, primarily involving nucleophilic attack on the electrophilic acyl carbon.

Role of this compound as an Electrophilic Reagent

This compound functions as a potent electrophilic reagent. An electrophile is a chemical species that accepts a pair of electrons to form a new covalent bond. copernicus.org The electrophilicity of this compound is centered on the carbonyl carbon atom. This is due to two main factors:

Polarity of the Carbonyl Group : The oxygen atom in the carbonyl group (C=O) is significantly more electronegative than the carbon atom, leading to a polar bond where the carbon atom bears a partial positive charge (δ+).

Inductive Effect of the Perfluoroalkyl Chain : The heptafluorobutyl group (C₃F₇) is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect further pulls electron density away from the carbonyl carbon, intensifying its partial positive charge and making it highly susceptible to attack by nucleophiles.

The carbon-bromine bond is also polarized, and the bromide ion (Br⁻) is a good leaving group, which facilitates substitution reactions. pearson.com Reagents like Br₂ and its equivalents are generally considered electrophilic and are often activated by acids to enhance their reactivity. uni-duesseldorf.de

Nucleophilic Attack and Addition Mechanisms

The primary mechanism for reactions involving this compound is nucleophilic acyl substitution. This process typically occurs via a two-step addition-elimination pathway.

Nucleophilic Attack : A nucleophile (Nu⁻), an electron-rich species, attacks the electrophilic carbonyl carbon. The lone pair of electrons from the nucleophile forms a new covalent bond with the carbon atom. libretexts.org

Tetrahedral Intermediate Formation : As the new bond forms, the pi electrons of the carbonyl bond move to the oxygen atom, which acquires a negative charge. This results in the formation of a short-lived, high-energy tetrahedral intermediate.

Elimination of the Leaving Group : The tetrahedral intermediate is unstable and collapses. The electron pair from the negatively charged oxygen atom reforms the carbonyl double bond, and simultaneously, the carbon-bromine bond breaks, expelling the bromide ion (Br⁻) as the leaving group. libretexts.org

This sequence results in the substitution of the bromine atom with the incoming nucleophile, yielding a new perfluoroacylated compound. This mechanism is common for primary halogenoalkanes, which typically undergo a one-step Sₙ2 reaction, and tertiary halogenoalkanes, which favor a two-step Sₙ1 mechanism involving a carbocation intermediate. ox.ac.uk

Intermediate Formation and Transition State Analysis

Transition State Analysis is crucial for understanding the reaction's energetics and kinetics. A transition state represents the highest energy point on the reaction coordinate between the reactants and the intermediate, and again between the intermediate and the products. scielo.br It is an unstable, fleeting arrangement of atoms that cannot be isolated. savemyexams.com

For the reaction of this compound, two transition states are involved:

TS1 : The transition state for the formation of the tetrahedral intermediate from the reactants.

TS2 : The transition state for the collapse of the intermediate to form the final products.

The energy difference between the reactants and the highest-energy transition state determines the reaction's activation energy (Ea), which governs the reaction rate. Modern computational chemistry methods, such as Density Functional Theory (DFT), are often employed to model these transition states, calculating their structures and energies to predict reaction pathways and rates. libretexts.org

Kinetic Investigations of Reactions with this compound

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For this compound, these investigations focus on determining the rate law and understanding the effects of catalysts and solvents.

Rate Law Determination and Reaction Order

The rate law for a reaction is an equation that links the reaction rate to the concentrations of the reactants. nih.gov For a reaction of this compound (HFBB) with a nucleophile (Nu), the general rate law would be:

Rate = k[HFBB]ⁿ[Nu]ᵐ

Here:

k is the rate constant.

[HFBB] and [Nu] are the molar concentrations of the reactants.

n and m are the reaction orders with respect to each reactant, which must be determined experimentally. libretexts.org

The table below provides a hypothetical example of how experimental data could be used to determine the reaction order for the reaction of this compound with a generic nucleophile.

| Experiment | Initial [HFBB] (M) | Initial [Nu] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.0 x 10⁻³ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 8.0 x 10⁻³ |

Analysis of the Hypothetical Data:

Comparing Experiments 1 and 2 : Doubling the concentration of HFBB while keeping [Nu] constant doubles the rate (4.0x10⁻³ / 2.0x10⁻³ = 2). This indicates the reaction is first-order with respect to this compound (n=1).

Comparing Experiments 1 and 3 : Doubling the concentration of the nucleophile while keeping [HFBB] constant quadruples the rate (8.0x10⁻³ / 2.0x10⁻³ = 4). This indicates the reaction is second-order with respect to the nucleophile (m=2).

Influence of Catalysis and Solvent Effects

Catalysis : Catalysts can significantly increase the rate of perfluoroacylation reactions without being consumed in the process. For acyl halides, Lewis acids are common catalysts. A Lewis acid can interact with the carbonyl oxygen or the bromine atom of this compound. This interaction increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thereby lowering the activation energy of the reaction.

Solvent Effects : The choice of solvent can have a profound impact on reaction kinetics. Solvents can influence the stability of reactants, intermediates, and transition states.

Polar Protic Solvents (e.g., water, alcohols): These solvents can form hydrogen bonds and can solvate both cations and anions effectively. They may stabilize the nucleophile, potentially slowing down an Sₙ2-type reaction by making the nucleophile less reactive. However, for an Sₙ1-type mechanism, they can stabilize the formation of carbocation intermediates and the leaving group, thus accelerating the reaction.

Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents have dipole moments but cannot donate hydrogen bonds. They are effective at solvating cations but less so for anions. This can leave the nucleophile relatively "bare" and highly reactive, often leading to a significant rate increase for Sₙ2 reactions. The reaction rate for some reactions has been observed to increase in solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Nonpolar Solvents (e.g., hexane, benzene): Reactions in nonpolar solvents are often slower due to the poor solubility of ionic reactants and the lack of stabilization for charged intermediates or transition states.

The table below summarizes the general effects of different solvent types on nucleophilic substitution mechanisms.

| Solvent Type | Example | Effect on Sₙ1 Rate | Effect on Sₙ2 Rate |

|---|---|---|---|

| Polar Protic | Water (H₂O) | Greatly Increases | Decreases |

| Polar Aprotic | DMSO | Slightly Increases | Greatly Increases |

| Nonpolar | Hexane | Greatly Decreases | Greatly Decreases |

Theoretical and Computational Elucidation of Reaction Dynamics

Quantum Chemical Characterization of Reaction Profiles

There is no available data from quantum chemical calculations that would characterize the reaction profiles of this compound. Such a characterization would typically involve determining the geometries of reactants, transition states, and products, as well as their corresponding energies, to map out the potential energy surface of a reaction.

Reaction Path Analysis and United Reaction Valley Approach (URVA)

Similarly, no studies have been found that apply Reaction Path Analysis or the United Reaction Valley Approach (URVA) to reactions involving this compound. This type of analysis provides a detailed description of the chemical transformation along the reaction coordinate, identifying key events such as bond breaking and formation through the analysis of the reaction path curvature.

Applications of Heptafluorobutanoyl Bromide in Advanced Organic Synthesis

Derivatization Strategies Utilizing the Heptafluorobutanoyl Moiety

The introduction of the heptafluorobutanoyl group can dramatically alter a molecule's properties, a feature that is strategically exploited in various derivatization techniques.

The determination of enantiomeric purity is a critical aspect of modern chemistry, particularly in the pharmaceutical and agrochemical industries. hilarispublisher.commdpi.com Heptafluorobutanoyl bromide serves as an effective chiral derivatizing agent, converting enantiomers into diastereomers that can be separated and quantified using chromatographic techniques like gas chromatography (GC) and supercritical fluid chromatography (SFC). research-solution.com

One notable application involves the use of metal complexes of heptafluorobutanoyl-derivatized chiral ligands as chiral stationary phases (CSPs) for chromatography. For instance, nickel(II) bis[α-(heptafluorobutanoyl)-terpeneketonates] and nickel(II)- and zinc(II)-bis[(3-heptafluorobutanoyl)-10-methylene-(1R)-camphorate] have been successfully employed for the enantiomeric separation of various compounds, including alkyl-substituted cyclic ethers. springernature.comnih.govacs.org These CSPs create a chiral environment that allows for differential interaction with enantiomers, leading to their separation.

Furthermore, (S)-(−)-N-(heptafluorobutanoyl)prolyl chloride, a derivative of this compound, has been utilized as a chiral derivatizing reagent for amino groups. e-bookshelf.de This reagent reacts with chiral amines to form stable diastereomeric amides, which can then be analyzed to determine the enantiomeric composition of the original amine. Similarly, derivatization with heptafluorobutyl chloroformate, a related reagent, has been used for the chiral analysis of secondary amino acids by GC-MS. nih.gov

Table 1: Chiral Derivatizing Agents and Stationary Phases based on the Heptafluorobutanoyl Moiety

| Compound/Stationary Phase | Application | Analytical Technique |

|---|---|---|

| Nickel(II) bis[α-(heptafluorobutanoyl)-terpeneketonates] | Enantiomer separation of alkyl-substituted cyclic ethers | Gas Chromatography |

| Nickel(II)-bis[(3-heptafluorobutanoyl)-10-methylene-(1R)-camphorate] | Enantiomer separation of Lewis base selectands | Supercritical Fluid Chromatography |

| Zinc(II)-bis[(3-heptafluorobutanoyl)-10-methylene-(1R)-camphorate] | Enantiomer separation of Lewis base selectands | Supercritical Fluid Chromatography |

| (S)-(−)-N-(heptafluorobutanoyl)prolyl chloride | Chiral derivatization of amino groups | Gas Chromatography-Mass Spectrometry |

The incorporation of fluorine and perfluoroalkyl groups into organic molecules is a widely recognized strategy for modulating their biological activity and physicochemical properties. sioc-journal.cn this compound, as a source of the perfluoroalkyl group, is instrumental in the synthesis of complex fluorinated organic scaffolds, particularly heterocyclic compounds. researchgate.netmdpi.comresearchgate.net

The synthesis of fluorinated heterocycles often involves the use of perfluoroalkyl halides as key building blocks. sioc-journal.cn this compound can be employed in reactions to introduce the heptafluorobutanoyl moiety, which can then be further manipulated or serve as a key structural element in the final scaffold. For example, perfluoroacyl derivatives are key intermediates in the synthesis of 3,5-bis(perfluoroalkyl)-1,2,4-oxadiazoles. researchgate.net Protecting group strategies are often essential in the synthesis of such complex molecules to ensure selective transformations. jocpr.com

Role in Electrophilic Cyclization Reactions

Electrophilic cyclization is a powerful method for the construction of cyclic compounds. mdpi.com While radical cyclizations involving perfluoroalkyl groups are well-documented, the role of perfluoroacyl compounds in electrophilic cyclizations is also significant. Perfluorocarboxylic anhydrides, which can be conceptually linked to the reactivity of this compound, have been shown to trigger electrophilic cyclization reactions. researchgate.net

For instance, the reaction of enamides with perfluorocarboxylic anhydrides can lead to the formation of 4-perfluoroalkylpyridines through a cascade of nucleophilic addition, cyclization, and elimination, where the perfluoroacyl group acts as an electrophile. researchgate.net Similarly, the trifluoroacetylation of carbazoles with trifluoroacetic anhydride (B1165640) proceeds via an electrophilic aromatic substitution mechanism involving an acylium cation intermediate. conicet.gov.ar These examples highlight the potential of this compound to participate in electrophilic cyclization reactions, providing access to a variety of fluorinated cyclic structures. Intramolecular versions of these reactions are also a powerful tool for ring formation. masterorganicchemistry.com

Functional Group Transformations and Carbon-Carbon Bond Formation

This compound is a versatile reagent for various functional group transformations and carbon-carbon bond-forming reactions. rsc.orguwindsor.canih.gov Its reactivity is centered around the electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. libretexts.org

The direct introduction of perfluoroacyl groups into organic substrates is a key transformation. conicet.gov.ar This can be achieved through reactions with various nucleophiles, leading to the formation of perfluoroalkyl ketones. These ketones are valuable intermediates in their own right, as they can undergo further transformations. conicet.gov.ar

In the context of carbon-carbon bond formation, this compound can be used as an acylating agent in reactions such as the soft enolization and acylation of ketones to form 1,3-diketones. organic-chemistry.org This method provides a mild and efficient route to these important synthetic building blocks. Additionally, transition metal-catalyzed cross-coupling reactions involving alkyl halides offer another avenue for carbon-carbon bond formation where this compound could potentially be employed. uwindsor.capitt.edu

Table 2: Selected Functional Group Transformations and C-C Bond Formations

| Reaction Type | Substrate | Reagent System | Product |

|---|---|---|---|

| Perfluoroacylation | Carbazoles | Trifluoroacetic anhydride, Trifluoroacetic acid | 3-Trifluoroacetylcarbazoles |

| 1,3-Diketone Synthesis | Ketones | MgBr₂·OEt₂, i-Pr₂NEt, N-acylbenzotriazoles | 1,3-Diketones |

Applications in Biomedical and Pharmaceutical Intermediates Synthesis

The unique properties conferred by fluorine atoms and fluorinated groups make them highly valuable in the design of pharmaceuticals and other bioactive molecules. beilstein-journals.orgrsc.org Bromine-containing compounds also serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). rsc.org Consequently, this compound is a significant building block in the synthesis of biomedical and pharmaceutical intermediates.

The introduction of a heptafluorobutanoyl moiety can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated amides, which can be synthesized from this compound, are important motifs in biologically active molecules and are considered valuable building blocks for pharmaceuticals. acs.org The synthesis of complex chiral molecules, which is central to drug development, often relies on derivatization and separation techniques where heptafluorobutanoyl-based reagents play a key role. hilarispublisher.commdpi.comacs.org While specific examples of commercial drugs synthesized directly from this compound are not extensively documented in the public domain, its role as a precursor to fluorinated building blocks for drug discovery is evident from the broader literature on organofluorine chemistry in medicinal applications.

Advanced Analytical Techniques for Heptafluorobutanoyl Bromide and Its Derivatives

Chromatographic Methodologies

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For fluorinated compounds, both gas and liquid chromatography are routinely employed, often coupled with mass spectrometry for definitive identification.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The separation of enantiomers, which are non-superimposable mirror-image isomers, requires a chiral environment. uni-muenchen.de This is achieved by using chiral stationary phases (CSPs) within the GC column. uni-muenchen.de The analysis and determination of the enantiomeric ratio of chiral compounds are of significant scientific and industrial importance. uni-muenchen.de

While highly reactive acyl halides like heptafluorobutanoyl bromide are typically used as derivatizing agents rather than being analyzed directly, their derivatives are well-suited for GC analysis. For instance, chiral alcohols or amines can be reacted with this compound to form stable, volatile diastereomeric esters or amides. These derivatives can then be separated on a GC column. The use of a CSP allows for the direct separation of these enantiomeric derivatives. The differential interaction between the enantiomers and the chiral phase leads to different retention times, allowing for their separation and quantification. uni-muenchen.de

Coupling GC with mass spectrometry (GC-MS) provides an additional layer of confirmation, with the mass spectrometer serving as a highly sensitive and selective detector that can identify analytes based on their unique mass fragmentation patterns. uni-muenchen.de

Table 1: Examples of Chiral Stationary Phases (CSPs) Used in Gas Chromatography

| CSP Type | Chiral Selector Example | Typical Applications |

| Cyclodextrin Derivatives | Hexakis-(3-O-acetyl-2,6-di-O-pentyl)-α-CD | Separation of lactones, esters, and alcohols |

| Metal Complexes | Nickel(II) bis([1R,4S]-3-heptafluorobutanoyl-10-propylenoxycamphorates) | High separation factors for a broad range of compounds, including chiral oxiranes uni-muenchen.de |

| Polysiloxane-based | Chirasil-Val | Separation of derivatized amino acids and other chiral compounds |

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique used to identify and quantify components in a liquid mixture. mst.or.jp It is particularly suitable for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. scispace.com An HPLC system's core components include a solvent delivery pump, an injector, a column where the separation occurs, and a detector. researchgate.net

For the analysis of this compound and its derivatives, HPLC is most powerfully applied when coupled with tandem mass spectrometry (LC-MS/MS). thdstatic.comfoopak.com This hyphenated technique leverages the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. Test reports indicate that this method is used for the quantitative analysis of this compound in various matrices, achieving low detection limits. thdstatic.comfoopak.comthdstatic.com Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is the most common mode used. researchgate.net

Table 2: Comparison of GC and HPLC for Analysis of Fluorinated Compounds

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation in the gas phase based on volatility and interaction with the stationary phase. | Separation in the liquid phase based on partitioning between mobile and stationary phases. researchgate.net |

| Analytes | Volatile and thermally stable compounds, or those that can be derivatized to be so. scispace.com | A wide range of compounds, including non-volatile and thermally labile substances. scispace.com |

| Mobile Phase | An inert gas (e.g., Helium, Nitrogen). | A liquid solvent or mixture of solvents. mst.or.jp |

| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS). | UV-Vis Detector, Diode Array Detector (DAD), Mass Spectrometer (MS). mst.or.jp |

| Application to this compound | Analysis of its stable, volatile derivatives. uni-muenchen.denih.gov | Direct analysis, typically coupled with MS/MS for high sensitivity and specificity. thdstatic.comfoopak.com |

Spectroscopic Characterization Approaches in Research

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds like this compound. These methods probe the interaction of molecules with electromagnetic radiation to provide detailed information about chemical bonds, atomic arrangement, and functional groups. unizar-csic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for structure determination. For this compound, ¹³C NMR would reveal the four distinct carbon environments in the molecule, while ¹⁹F NMR would be especially informative, showing signals corresponding to the different fluorine atoms (-CF₃, -CF₂, etc.) and their coupling interactions.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. The most prominent feature in the IR spectrum of this compound would be a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, which is characteristic of acyl halides.

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. It is crucial for confirming the molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Predicted collision cross section (CCS) values, which relate to the ion's size and shape in the gas phase, are increasingly used in ion mobility-mass spectrometry to aid in compound identification. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts Data calculated using CCSbase and presented for various common adducts formed in mass spectrometry.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 276.90935 | 149.7 |

| [M+Na]⁺ | 298.89129 | 162.6 |

| [M-H]⁻ | 274.89479 | 145.1 |

| [M]⁺ | 275.90152 | 157.5 |

| Source: PubChemLite. uni.lu |

Electrochemical and Titrimetric Methods for Halogen Content Determination

Determining the total content of bromine and fluorine in an organohalogen compound like this compound requires methods that can quantify the elements themselves. This typically involves an initial decomposition step (e.g., combustion or chemical digestion) to convert the covalently bonded halogens into their ionic forms (bromide, Br⁻, and fluoride (B91410), F⁻), which can then be measured using titrimetric or electrochemical techniques.

Titrimetric Methods : Titrimetry involves reacting a solution of unknown concentration with a standard solution of known concentration. fiveable.me For bromide determination, argentometric titration is a classic and reliable method. medmuv.com In this procedure, the sample solution containing bromide ions is titrated with a standard solution of silver nitrate (B79036) (AgNO₃), forming an insoluble precipitate of silver bromide (AgBr). medmuv.com The endpoint, where all bromide has reacted, can be detected using an indicator or by potentiometric means. medmuv.com

Electrochemical Methods : Electrochemical analysis uses electrodes to measure electrical parameters that relate to the concentration of a chemical species. news-medical.net Ion-Selective Electrodes (ISEs) are a form of potentiometry where the potential of an electrode is selectively responsive to a specific ion, such as bromide or fluoride. Amperometric detection, which measures the current resulting from the oxidation or reduction of an analyte, can also be applied, often in a flow injection analysis (FIA) setup for rapid and sensitive bromide determination. pjoes.com

Combustion Ion Chromatography (CIC) : A modern, instrumental approach for total halogen determination is CIC. nih.gov In this technique, the sample is combusted at high temperature, which breaks down the compound and converts the halogens into hydrogen halides (HBr, HF). These gases are then absorbed into an aqueous solution and analyzed by ion chromatography, which separates and quantifies the bromide and fluoride ions. nih.gov

Emerging Analytical Protocols for Fluorinated Compounds

The analysis of fluorinated compounds is evolving beyond targeting individual substances to address the challenge of identifying and quantifying the vast number of per- and polyfluoroalkyl substances (PFAS) that may be present in a sample. diva-portal.org These emerging strategies aim to provide a more complete picture of the total organofluorine content.

Total Organic Fluorine (TOF) Analysis : This approach measures the total amount of fluorine present in organic compounds within a sample. A common method is Combustion Ion Chromatography (CIC), where the sample is combusted to convert all fluorine into hydrogen fluoride (HF), which is then quantified via ion chromatography. nih.goveurofinsus.com This gives a measure of both known and unknown fluorinated compounds.

Total Oxidizable Precursors (TOP) Assay : Many fluorinated compounds are precursors that can transform into more persistent perfluoroalkyl acids (PFAAs) in the environment. The TOP assay uses a strong oxidizing agent (e.g., persulfate) to chemically convert these precursors into specific, quantifiable PFAAs, primarily perfluorocarboxylic acids (PFCAs). eurofinsus.com The difference in PFAA concentrations before and after oxidation reveals the presence of these precursors. eurofinsus.com

Fluorine Mass Balance (FMB) : This approach involves comparing a measurement of total fluorine (e.g., TOF) with the sum of fluorine from all individually quantified target PFAS in the same sample (ΣPFAS). diva-portal.orgdiva-portal.org A significant difference between the two values indicates a large fraction of "unknown" organofluorine compounds, prioritizing the sample for further investigation. diva-portal.org

High-Resolution Mass Spectrometry (HRMS) Screening : Non-target and suspect screening using HRMS is a powerful discovery tool. diva-portal.org It allows for the detection of a wide range of compounds in a sample without needing to pre-select analytes. By searching for characteristic mass defects or isotopic patterns associated with fluorinated compounds, researchers can identify novel or emerging PFAS. diva-portal.org

Table 4: Overview of Emerging Analytical Protocols for Fluorinated Compounds

| Protocol | Principle | Information Gained |

| Total Organic Fluorine (TOF) | Combustion of the sample followed by ion chromatography to measure total fluorine. eurofinsus.com | Provides a single value for the total concentration of all organic fluorine-containing compounds. nih.gov |

| Total Oxidizable Precursors (TOP) Assay | Chemical oxidation of a sample to convert precursor compounds into stable perfluoroalkyl acids for quantification. eurofinsus.com | Estimates the concentration of unknown PFAS that are precursors to terminal PFAAs. eurofinsus.com |

| Fluorine Mass Balance (FMB) | Comparison of total fluorine content (TOF) with the sum of targeted PFAS concentrations. diva-portal.org | Quantifies the fraction of "unknown" organofluorine in a sample. diva-portal.org |

| Non-Target HRMS Screening | Use of high-resolution mass spectrometry to detect and identify all possible compounds in a sample based on accurate mass. diva-portal.org | Enables the discovery and identification of novel and emerging fluorinated compounds. diva-portal.org |

Computational and Theoretical Chemistry Insights into Heptafluorobutanoyl Bromide

Quantum Mechanical Studies of Molecular Interactions and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic nature of heptafluorobutanoyl bromide, which governs its interactions and chemical reactivity. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, molecular orbital energies, and potential energy surfaces for chemical reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For compounds like this compound, DFT can be employed to investigate several key aspects:

Molecular Geometry and Electronic Structure: DFT calculations can optimize the three-dimensional structure of this compound, predicting bond lengths, bond angles, and dihedral angles. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability.

Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as electrostatic potential maps, which visualize the electron-rich and electron-deficient regions of the molecule. These maps are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. For this compound, the carbonyl carbon is expected to be highly electrophilic due to the electron-withdrawing effects of both the fluorine atoms and the bromine atom.

Thermochemical Properties: DFT methods can accurately predict thermodynamic properties like the enthalpy of formation, entropy, and heat capacity. These data are essential for understanding the energetics of reactions involving this compound.

Ab Initio Methods in Reaction Pathway Prediction

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate results for reaction mechanisms. For this compound, ab initio calculations could be used to:

Map Potential Energy Surfaces: By calculating the energy of the system for various arrangements of atoms, ab initio methods can map out the potential energy surface for a reaction. This allows for the identification of transition states, intermediates, and reaction products.

Determine Reaction Barriers: The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, can be calculated. This is a critical parameter for predicting the rate of a chemical reaction. Studies on the reactivity of fluorinated ketones have utilized ab initio methods to understand their conformational effects on reactivity. beilstein-journals.org

Elucidate Reaction Mechanisms: Ab initio calculations can provide a step-by-step understanding of how a reaction proceeds. For example, the mechanism of nucleophilic acyl substitution at the carbonyl carbon of this compound could be investigated, including the formation of a tetrahedral intermediate and the subsequent departure of the bromide leaving group.

Molecular Dynamics Simulations in Mechanistic Research

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. While quantum mechanical methods are excellent for studying the details of a single reaction, MD simulations are well-suited for exploring the behavior of molecules over time, including conformational changes and interactions with their environment.

For this compound, MD simulations could be used to:

Study Solvation Effects: The behavior and reactivity of this compound can be significantly influenced by the solvent. MD simulations can model the interactions between the solute and solvent molecules, providing insights into solvation energies and the structure of the solvent shell.

Investigate Conformational Dynamics: The perfluoroalkyl chain of this compound can adopt various conformations. MD simulations can explore the conformational landscape of the molecule and determine the relative populations of different conformers, which can impact its reactivity.

Simulate Interfacial Behavior: The behavior of fluorinated compounds at interfaces is of significant interest. MD simulations can be used to study the orientation and interactions of this compound at, for example, a water-air or water-organic solvent interface. Research on short-chain per- and polyfluoroalkyl substances (PFAS) often employs MD simulations to understand their interfacial properties. mdpi.comnih.govscilit.comacs.orgroyalsocietypublishing.org

Prediction of Spectroscopic Signatures for Characterization

Computational methods are instrumental in predicting spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, theoretical predictions of its various spectra can be compared with experimental data for validation.

Vibrational Spectroscopy (IR and Raman): Quantum mechanical methods, particularly DFT, can be used to calculate the vibrational frequencies and intensities of a molecule. arxiv.orgcore.ac.ukresearchgate.net These calculations can help in the assignment of experimental infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include the C=O stretch, C-F stretches, and the C-Br stretch. Studies on perfluorocarboxylic acids have provided insights into their vibrational spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (e.g., ¹³C, ¹⁹F) is a powerful application of computational chemistry. nih.govchemrxiv.orgchemrxiv.orgrsc.orgreddit.com By calculating the magnetic shielding tensors of the nuclei, the chemical shifts can be predicted. This is particularly valuable for complex fluorinated molecules where spectral interpretation can be challenging.

Below is a hypothetical table of predicted spectroscopic data for this compound based on computational methods applied to similar compounds.

| Spectroscopic Technique | Predicted Signature | Notes |

| Infrared (IR) Spectroscopy | ||

| C=O Stretch | ~1800-1850 cm⁻¹ | Expected at a high wavenumber due to the electron-withdrawing nature of the perfluoroalkyl group and bromine. |

| C-F Stretches | ~1100-1300 cm⁻¹ | A series of strong absorptions characteristic of the C-F bonds in the perfluoroalkyl chain. |

| C-Br Stretch | ~500-600 cm⁻¹ | Expected in the fingerprint region. |

| ¹⁹F NMR Spectroscopy | All shifts are relative to a standard like CFCl₃. | |

| -CF₂-Br | Shift relative to other CF₂ groups | The fluorine atoms on the carbon adjacent to the carbonyl and bromine will have a distinct chemical shift. |

| -CF₂- | Intermediate shift | The chemical shift will be influenced by the adjacent CF₂ and CF₃ groups. |

| -CF₃ | Shift furthest upfield | Typically, the terminal CF₃ group in a perfluoroalkyl chain appears at the highest field. |

| ¹³C NMR Spectroscopy | ||

| C=O | ~160-170 ppm | The carbonyl carbon is expected to be significantly deshielded. |

| -CF₂-Br | ~110-120 ppm (triplet) | Coupling with adjacent fluorine atoms will result in a triplet. |

| -CF₂- | ~105-115 ppm (triplet) | |

| -CF₃ | ~115-125 ppm (quartet) | Coupling with the three fluorine atoms will result in a quartet. |

Development of Computational Models for Fluorinated Systems

A significant challenge in the computational study of fluorinated compounds like this compound is the development of accurate and efficient computational models.

Force Field Development: For large-scale simulations, such as those involving many molecules or long timescales, classical molecular dynamics simulations that rely on force fields are necessary. A force field is a set of parameters that describes the potential energy of a system as a function of the positions of its atoms. Developing accurate force fields for fluorinated molecules is an active area of research. nih.govacs.orgacs.orgresearchgate.netresearchgate.net These force fields need to correctly capture the unique properties of the C-F bond, including its high polarity and strength, as well as the conformational preferences of perfluoroalkyl chains.

Parameterization: The parameters for these force fields are often derived from high-level quantum mechanical calculations on smaller model compounds. For this compound, this would involve calculating properties like bond stretching frequencies, angle bending constants, and torsional energy profiles for fragments of the molecule.

Validation: Once a force field is developed, it must be validated by comparing the results of simulations to experimental data, such as densities, enthalpies of vaporization, and diffusion coefficients. The goal is to create transferable force fields that can be used to accurately model a wide range of fluorinated systems.

Environmental Fate and Transformation Research Relevant to Perfluorinated Bromides

Investigation of Environmental Degradation Pathways

The primary anticipated environmental degradation pathway for heptafluorobutanoyl bromide in aqueous environments is hydrolysis. Acyl halides are generally reactive towards water, and the strong electron-withdrawing nature of the heptafluoropropyl group is expected to make the carbonyl carbon highly susceptible to nucleophilic attack by water. This reaction would lead to the formation of heptafluorobutanoic acid (HFBA) and hydrobromic acid.

HFBA, a short-chain perfluoroalkyl carboxylic acid (PFCA), is known for its high persistence in the environment. Short-chain PFAS, including HFBA, are generally resistant to further abiotic and biotic degradation under typical environmental conditions. mst.dkrsc.org They are also mobile in water, which can lead to their distribution in aquatic systems. swana.org

Table 1: Anticipated Environmental Degradation of this compound

| Degradation Pathway | Expected Primary Product(s) | Environmental Significance |

|---|---|---|

| Hydrolysis | Heptafluorobutanoic acid (HFBA), Hydrobromic acid | Formation of a persistent and mobile short-chain PFAS. |

Formation of Halogenated By-products in Environmental Processes

The degradation of this compound, particularly through hydrolysis, releases bromide ions (Br⁻) into the environment. In the context of water treatment processes that utilize oxidants such as chlorine or ozone, the presence of bromide ions can lead to the formation of brominated disinfection by-products (DBPs). nih.gov These by-products can include brominated trihalomethanes (e.g., bromoform) and haloacetic acids, which are of regulatory concern due to their potential health effects. nih.gov

Furthermore, natural environmental processes involving dissolved organic matter and sunlight can also lead to the formation of organobromine compounds. acs.org The introduction of bromide from the degradation of compounds like this compound could contribute to the pool of reactants for these natural halogenation reactions.

Table 2: Potential Halogenated By-products from this compound Degradation

| Precursor | Environmental Process | Potential Halogenated By-products |

|---|---|---|

| Bromide ion (from hydrolysis) | Water disinfection (chlorination, ozonation) | Brominated trihalomethanes, Brominated haloacetic acids |

Methodologies for Assessing Environmental Transformation Rates

Assessing the environmental transformation rates of compounds like this compound involves a combination of laboratory studies and advanced analytical techniques.

Laboratory Degradation Studies: Hydrolysis and photolysis rates can be determined under controlled laboratory conditions, simulating various environmental scenarios (e.g., different pH, temperature, and light conditions).

Analytical Chemistry: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a key analytical tool for tracking the disappearance of the parent compound and the formation of transformation products like HFBA. acs.orgacs.orgnih.govnih.gov

Compound-Specific Isotope Analysis (CSIA): This advanced technique can provide insights into the degradation pathways and sources of organobrominated contaminants by measuring the isotopic ratios of elements like carbon and bromine. nih.govmdpi.com

Table 3: Methodologies for Assessing Transformation

| Methodology | Application | Information Gained |

|---|---|---|

| Laboratory Degradation Studies | Simulating environmental conditions | Transformation rates (e.g., half-life) under specific conditions. |

| HPLC-MS/MS | Quantitative analysis of parent compound and products | Concentration changes over time, identification of transformation products. |

| TOP Assay | Assessing precursor compounds | Total concentration of compounds that can be oxidized to PFAAs. |

Research on Bioremediation and Chemical Treatment of Halogenated Organic Compounds

Research into the remediation of halogenated organic compounds, including PFAS, is extensive, though specific studies on this compound are lacking.

Bioremediation: While many perfluorinated compounds are resistant to biodegradation, some microorganisms have shown the ability to transform certain polyfluorinated substances. rsc.orgresearchgate.net However, the high stability of the perfluoroalkyl chain in HFBA, the expected hydrolysis product, makes it a poor candidate for conventional bioremediation. rsc.org Research is ongoing to find microbial consortia or enzymes capable of cleaving the carbon-fluorine bond. mdpi.comnih.gov

Chemical Treatment: Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) are being investigated for the destruction of PFAS. mdpi.comepa.govwaterandwastewater.com These technologies utilize highly reactive species, such as hydroxyl radicals, to break down persistent organic pollutants. However, the effectiveness of AOPs for short-chain PFAS like HFBA can be limited, and in some cases, AOPs can transform precursors into more persistent PFAAs. nih.gov Other chemical treatments, such as those involving persulfate activation, are also being explored. promisces.eu The treatment of organobromine compounds can also be challenging, with ongoing research into effective remediation strategies. wikipedia.orgresearchgate.net

Table 4: Overview of Remediation Research for Related Compounds

| Treatment Technology | Target Compounds | General Findings |

|---|---|---|

| Bioremediation | Polyfluorinated substances, Organobromine compounds | Limited success for perfluorinated compounds; some microorganisms can dehalogenate certain organobromines. rsc.orgmdpi.com |

| Advanced Oxidation Processes (AOPs) | Per- and polyfluoroalkyl substances (PFAS) | Can be effective for some PFAS, but challenges remain for short-chain compounds; potential for precursor transformation. nih.govmdpi.com |

| Advanced Reduction Processes (ARPs) | Per- and polyfluoroalkyl substances (PFAS) | Promising area of research for PFAS destruction. mdpi.com |

Future Research Directions and Unexplored Avenues for Heptafluorobutanoyl Bromide

Novel Synthetic Methodologies and Catalysis

The synthesis of highly fluorinated acyl bromides like heptafluorobutanoyl bromide often relies on traditional methods that may involve harsh conditions or stoichiometric reagents. A significant future direction lies in the development of novel, more efficient, and sustainable synthetic routes, with a strong emphasis on catalysis.

Research efforts could focus on catalytic systems that enable milder reaction conditions, higher selectivity, and improved atom economy. Drawing inspiration from recent advances in the synthesis of other fluorinated molecules, iodoarene-catalyzed approaches could be explored. nih.govnih.gov These catalysts have shown promise in the enantioselective synthesis of other brominated and fluorinated compounds and could potentially be adapted for the synthesis or derivatization of this compound. nih.govnih.gov The development of transition-metal catalysis and photocatalysis, which allow for reactions under mild conditions, represents another promising avenue for activating non-reactive functional groups and forging new bonds. hilarispublisher.com

Future investigations should aim to:

Develop Novel Catalytic Systems: Exploring transition metal complexes (e.g., palladium, copper, nickel) or organocatalysts to facilitate the introduction of the heptafluorobutanoyl moiety into various organic substrates.

Utilize Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound to enhance safety, improve heat and mass transfer, and allow for scalable, on-demand production.

Explore Greener Synthesis Routes: Investigating alternative starting materials and solvent systems to reduce the environmental footprint of its production.

| Potential Catalytic Approach | Catalyst Type | Potential Advantages | Research Focus |

| Iodoarene Catalysis | Hypervalent Iodine | High enantioselectivity, mild conditions. nih.govnih.gov | Adaptation for acyl bromide synthesis; Catalyst optimization. |

| Transition-Metal Catalysis | Pd, Cu, Ni Complexes | Broad substrate scope, diverse bond formation. hilarispublisher.com | Cross-coupling reactions with this compound. |

| Photocatalysis | Photoredox Catalysts | Mild, light-driven reactions; Radical intermediate generation. hilarispublisher.com | Late-stage functionalization of complex molecules. |

| Biocatalysis | Engineered Enzymes | High selectivity, environmentally benign conditions. | Development of enzymes for C-F and C-Br bond manipulation. |

Expanding Scope of Applications in Materials Science and Medicinal Chemistry

The unique properties conferred by the perfluoroalkyl chain—such as high thermal stability, chemical inertness, hydrophobicity, and lipophobicity—make this compound an attractive building block for new materials and pharmaceuticals.

In materials science , future research could explore its use in the synthesis of:

Fluorinated Polymers and Coatings: Creating surfaces with low surface energy, high durability, and resistance to chemical degradation for applications in non-stick coatings, waterproof textiles, and biomedical devices.

Advanced Liquid Crystals: Incorporating the rigid and polar heptafluorobutyl group to modulate the mesomorphic properties of liquid crystalline materials for display technologies.

Electrolytes for Batteries: Synthesizing novel electrolyte additives for lithium-ion batteries to improve safety, stability, and performance.

In medicinal chemistry , the introduction of fluorinated groups is a well-established strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. chemenu.com The bromine atom also offers unique advantages, including the potential for halogen bonding interactions and use as a synthetic handle for further modification or as a radiolabel. nih.govump.edu.pl Unexplored avenues include:

Novel Bioactive Molecules: Using this compound as a scaffold to synthesize new classes of compounds for screening against various biological targets. The fluorine content can be critical for optimizing functional properties. nih.gov

Peptide and Protein Modification: Selectively introducing the heptafluorobutanoyl group into peptides and proteins to enhance their stability and cellular uptake.

Radiopharmaceutical Development: Utilizing bromine isotopes (e.g., 76Br) for the development of new imaging agents for Positron Emission Tomography (PET). ump.edu.pl

| Potential Application Area | Targeted Properties | Specific Research Avenues |

| Materials Science | ||

| Advanced Polymers | Hydrophobicity, Thermal Stability, Chemical Resistance | Synthesis of fluoropolymers for specialty coatings and membranes. |

| Liquid Crystals | Modified Mesomorphic Phases, Dielectric Anisotropy | Design of novel liquid crystal molecules with enhanced properties. |

| Energy Storage | Electrochemical Stability, Ionic Conductivity | Development of non-flammable electrolytes and additives for batteries. |

| Medicinal Chemistry | ||

| Drug Discovery | Increased Metabolic Stability, Enhanced Binding Affinity chemenu.com | Incorporation into lead compounds for various therapeutic areas. |

| Bio-conjugation | Improved Stability and Permeability | Modification of peptides, antibodies, and other biologics. |

| Medical Imaging | PET Imaging Tracers | Synthesis of 76Br-labeled analogues of bioactive molecules. ump.edu.pl |

Advanced Mechanistic Investigations and Reaction Engineering

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research should employ a combination of experimental and computational methods to elucidate the intricate details of its reactivity.

Key areas for investigation include:

Kinetics and Thermodynamics: Performing detailed kinetic studies to determine reaction rate laws, activation energies, and thermodynamic parameters for its key reactions. researchgate.net This data is fundamental for reaction optimization and scale-up.

Intermediate Identification: Utilizing spectroscopic techniques (e.g., in-situ NMR, IR) to detect and characterize transient intermediates and transition states.

Computational Modeling: Applying quantum chemical calculations to model reaction pathways, predict reactivity, and understand the role of catalysts and solvents.

From a reaction engineering perspective, this fundamental knowledge can be applied to:

Reactor Design: Designing specialized reactors, such as microreactors or membrane reactors, to control highly exothermic or fast reactions involving this compound.

Process Optimization: Developing robust and scalable processes by optimizing parameters like temperature, pressure, concentration, and catalyst loading based on mechanistic insights.

Safety Analysis: Assessing the thermal stability and potential hazards associated with its reactions to ensure safe industrial-scale production.

| Investigative Area | Techniques and Approaches | Goals and Outcomes |

| Reaction Kinetics | Stopped-flow spectroscopy, In-situ monitoring (NMR, IR), Calorimetry | Determine rate laws, activation parameters, and reaction orders. researchgate.net |

| Intermediate Characterization | Cryogenic spectroscopy, Mass spectrometry, Trapping experiments | Identify and structurally elucidate transient species and intermediates. |

| Computational Chemistry | Density Functional Theory (DFT), Ab initio methods | Model transition states, calculate reaction energy profiles, predict selectivity. |

| Process Engineering | Continuous flow chemistry, Process Analytical Technology (PAT) | Optimize reaction conditions for yield and purity; Ensure process safety and scalability. |

Development of Next-Generation Analytical and Computational Tools

Advancements in analytical and computational chemistry are essential to support and accelerate research on this compound. The development of more sensitive, rapid, and informative tools will be critical.

In the analytical domain, future efforts should focus on:

Advanced Chromatographic Methods: Developing new gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods, potentially involving derivatization, for the precise quantification of this compound and its reaction products in complex matrices. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques: Employing high-resolution mass spectrometry to elucidate the structures of novel compounds derived from this compound and to study reaction mechanisms. ebi.ac.uknih.gov

In-situ Reaction Monitoring: Implementing Process Analytical Technology (PAT) tools like Raman and FTIR spectroscopy for real-time monitoring of reactions, enabling better control and optimization.

Computationally, the focus should be on:

Predictive Modeling: Developing and refining computational models to accurately predict the physicochemical properties, reactivity, and spectral characteristics of this compound and its derivatives.

Halogen Bonding Models: Improving computational methods to accurately model the noncovalent halogen bonding interactions involving the bromine atom, which can be crucial for understanding its role in molecular recognition and catalysis. nih.gov

Machine Learning: Applying machine learning algorithms to analyze large datasets from high-throughput screening experiments to identify new applications and optimize reaction conditions.

| Tool/Technique | Specific Application for this compound | Anticipated Impact |

| Analytical Tools | ||

| GC-MS/LC-MS | Quantification in biological and environmental samples; Metabolite identification. nih.gov | Enhanced sensitivity and specificity for trace analysis. |

| In-situ Spectroscopy (Raman, FTIR) | Real-time monitoring of reaction kinetics and intermediate formation. | Improved process understanding and control. |

| Multidimensional NMR | Unambiguous structure elucidation of complex derivatives. | Detailed structural information for novel compounds. |

| Computational Tools | ||

| Quantum Mechanics (QM) | Predicting reaction pathways, transition state energies, and spectroscopic properties. | Rational design of new reactions and catalysts. |

| Molecular Dynamics (MD) | Simulating interactions with biological macromolecules or material surfaces. | Insight into binding modes and material properties. |

| Machine Learning (ML) | Predicting reactivity, screening for potential applications, optimizing processes. | Accelerated discovery and development cycles. |

Q & A

Basic: What are the recommended methods for synthesizing heptafluorobutanoyl bromide in laboratory settings?

Methodological Answer:

this compound can be synthesized via bromination of heptafluorobutyric acid derivatives. A common approach involves reacting heptafluorobutyryl chloride with HBr under controlled conditions, using a polar aprotic solvent (e.g., dichloromethane) at low temperatures (0–5°C) to minimize side reactions. Alternatively, halogen-exchange reactions with KBr in acidic media (e.g., H₂SO₄) may be employed, as seen in analogous benzyl bromide synthesis . Post-synthesis, fractional distillation under reduced pressure is recommended to isolate the product. Purity should be confirmed via ¹⁹F NMR and IR spectroscopy to detect residual acids or solvents .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Due to its high reactivity and potential toxicity:

- Engineering Controls : Use fume hoods with >100 ft/min face velocity to prevent vapor exposure.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and full-face shields.

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite), followed by disposal in sealed containers .

- Emergency Measures : Immediate decontamination via emergency showers/eye wash stations is required for skin/eye contact. Monitor airborne bromide concentrations using ion-specific electrodes to ensure levels remain below 0.1 ppm .

Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- ¹H/¹⁹F NMR : Confirm molecular structure and detect fluorinated impurities. For example, ¹⁹F NMR peaks for CF₃ groups typically appear at δ -80 to -85 ppm.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile impurities (e.g., residual solvents) using a DB-5 column and electron ionization.

- Elemental Analysis : Verify Br content (theoretical: ~28.9%) via combustion analysis.

- Karl Fischer Titration : Quantify water content (<0.1% for anhydrous conditions) .

Advanced: How does this compound participate in nucleophilic substitution versus elimination reactions?

Methodological Answer:

The reaction pathway depends on steric and electronic factors:

- SN2 Mechanism : Favored in polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., amines). The electron-withdrawing perfluoroalkyl group enhances electrophilicity at the carbonyl carbon.

- E2 Elimination : Occurs under basic conditions (e.g., K₂CO₃) or elevated temperatures, yielding α,β-unsaturated fluorinated ketones.

Experimental Design : - Use kinetic studies (e.g., varying nucleophile concentration) and monitor byproducts (e.g., HF) via ion chromatography.

- Compare product ratios using GC-MS to distinguish substitution (heptafluorobutanamide derivatives) from elimination (fluoroalkenes) .

Advanced: What analytical challenges arise in quantifying trace degradation products of this compound in environmental systems?

Methodological Answer:

Degradation products like bromide ions (Br⁻) and perfluorinated acids require specialized detection:

- Ion Chromatography (IC) : Quantify Br⁻ with a detection limit of 0.01 mg/L using an AS-18 column and suppressed conductivity detection.

- LC-MS/MS : Analyze perfluorobutanoic acid (PFBA) using a C18 column and negative ionization mode (m/z 213 → 169).

Validation Note : - Cross-check results with isotopic dilution (e.g., ⁸¹Br-spiked samples) to correct for matrix effects in groundwater studies .

Advanced: How can thermal stability studies inform the storage and application of this compound?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Determine decomposition onset temperatures (typically >150°C for perfluoroacyl bromides).

- Thermogravimetric Analysis (TGA) : Monitor mass loss under nitrogen/air atmospheres to assess oxidative stability.

Key Finding : - Store at -20°C under inert gas (Ar/N₂) to prevent hydrolysis. Avoid prolonged exposure to moisture, as it generates corrosive HBr .

Advanced: How do solvent polarity and catalysts influence the reaction efficiency of this compound in peptide modification?

Methodological Answer:

- Solvent Effects : High polarity solvents (e.g., DMSO) stabilize the transition state in acylation reactions, improving yields.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of amino groups.

Experimental Optimization : - Conduct Design of Experiments (DoE) to vary solvent/catalyst ratios and measure conversion via HPLC (C18 column, UV detection at 254 nm).

- Monitor racemization risks using chiral GC for modified peptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.